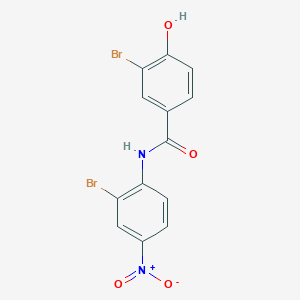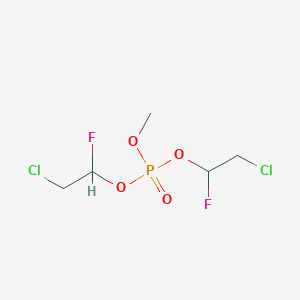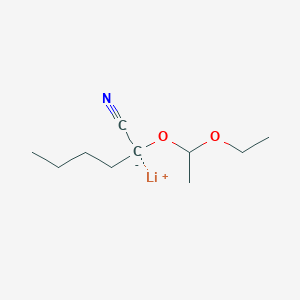
lithium;2-(1-ethoxyethoxy)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(1-ethoxyethoxy)hexanenitrile is a chemical compound that belongs to the class of nitriles. Nitriles are organic compounds containing a cyano group (-C≡N) attached to an alkyl group. This specific compound is characterized by the presence of a lithium ion and a hexanenitrile moiety with ethoxyethoxy substituents. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(1-ethoxyethoxy)hexanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide to form the nitrile group.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to efficient and scalable production.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(1-ethoxyethoxy)hexanenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids or amides.
Addition Reactions: The compound can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H)
Hydrolysis Agents: Acids (HCl, H₂SO₄), bases (NaOH, KOH)
Grignard Reagents: Organomagnesium compounds (RMgX)
Major Products Formed
Primary Amines: Formed through reduction reactions
Carboxylic Acids: Formed through hydrolysis reactions
Ketones: Formed through addition reactions with Grignard reagents
Scientific Research Applications
Lithium;2-(1-ethoxyethoxy)hexanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of lithium;2-(1-ethoxyethoxy)hexanenitrile involves its interaction with molecular targets and pathways:
Reduction Reactions: The compound undergoes reduction to form primary amines, which can further participate in various biochemical processes.
Hydrolysis Reactions: Hydrolysis of the nitrile group leads to the formation of carboxylic acids or amides, which are important intermediates in metabolic pathways.
Addition Reactions: The compound can form ketones through addition reactions with Grignard reagents, which are key intermediates in synthetic chemistry.
Comparison with Similar Compounds
Lithium;2-(1-ethoxyethoxy)hexanenitrile can be compared with other similar nitrile compounds:
Hexanenitrile: A simpler nitrile compound without the ethoxyethoxy substituents.
2-(1-Ethoxyethoxy)ethyl Acrylate: A related compound used in the preparation of gel polymer electrolytes for lithium batteries.
Lithium Hexanenitrile: A compound with a similar structure but without the ethoxyethoxy groups.
Uniqueness
The presence of the ethoxyethoxy substituents in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it valuable in specific applications.
Properties
CAS No. |
62381-25-3 |
|---|---|
Molecular Formula |
C10H18LiNO2 |
Molecular Weight |
191.2 g/mol |
IUPAC Name |
lithium;2-(1-ethoxyethoxy)hexanenitrile |
InChI |
InChI=1S/C10H18NO2.Li/c1-4-6-7-10(8-11)13-9(3)12-5-2;/h9H,4-7H2,1-3H3;/q-1;+1 |
InChI Key |
KZZSMGMNOUGPJU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCC[C-](C#N)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)



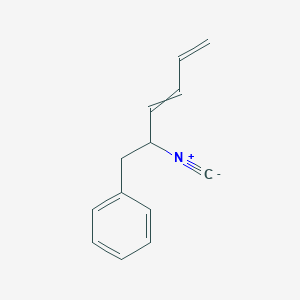
![N-Methyl-N-[(naphthalen-1-yl)methyl]aniline](/img/structure/B14534903.png)
![1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14534916.png)
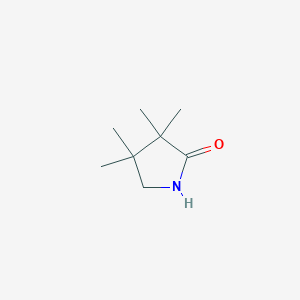
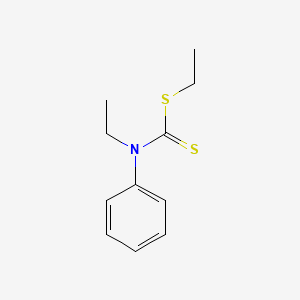
![Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate](/img/structure/B14534927.png)

![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl-](/img/structure/B14534942.png)
